![molecular formula C19H31BN2O3 B2839777 1,1-Dipropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874298-10-9](/img/structure/B2839777.png)
1,1-Dipropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
This compound is an organic molecule that contains a urea group (-NH-CO-NH-) and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The presence of these functional groups suggests that it might be used in chemical reactions as a ligand or a building block .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, compounds with similar functional groups are often synthesized through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present. The urea group can participate in hydrogen bonding, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a urea group could increase its solubility in water .Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Feng et al. (2020) discusses the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for antiproliferative activity against various cancer cell lines, illustrating the potential of urea derivatives as anticancer agents. This highlights the importance of structural modification in urea compounds to enhance their biological activities (Feng et al., 2020).
Non-Racemic Atropisomeric (Thio)Ureas
Roussel et al. (2006) described the synthesis of non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas, which were used as neutral enantioselective anion receptors for amino-acid derivatives. This study provides insight into the role of urea derivatives in selective molecular recognition, which is crucial for the development of sensor technologies and catalysis (Roussel et al., 2006).
Efficient Rapid Access to Biginelli Reaction
Jadhav et al. (2019) explored the use of diisopropyl ethyl ammonium acetate-promoted Biginelli protocol for synthesizing pharmacologically promising 1,2,3,4-tetrahydropyrimidines. The research demonstrates the utility of urea derivatives in facilitating multicomponent chemical reactions under mild conditions, which is beneficial for developing new pharmaceuticals and materials (Jadhav et al., 2019).
Conjugated Polymer Model System
A study by Ricks et al. (2004) introduced an N,N'-diphenyl urea as a model system for investigating aggregation phenomena in poly(phenyleneethynylenes), shedding light on the structural influence of urea derivatives on the photophysical properties of conjugated polymers. This research is pertinent to the development of advanced materials for electronics and photonics (Ricks et al., 2004).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions. Their findings reveal the potential of urea derivatives to act as effective corrosion inhibitors, which is significant for protecting industrial materials (Mistry et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1-dipropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-7-13-22(14-8-2)17(23)21-16-11-9-15(10-12-16)20-24-18(3,4)19(5,6)25-20/h9-12H,7-8,13-14H2,1-6H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZVYQUIHCQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(CCC)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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